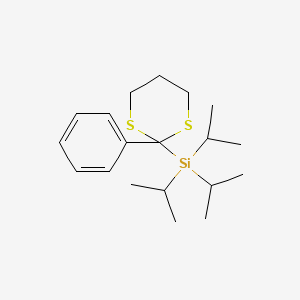
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is a specialized organosilicon compound with the molecular formula C19H32S2Si. This compound is characterized by the presence of a silane group bonded to a 2-phenyl-1,3-dithian-2-yl moiety. It is used in various chemical applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- typically involves the reaction of 2-phenyl-1,3-dithiane with a silane precursor under controlled conditions. One common method is to react 2-phenyl-1,3-dithiane with tris(1-methylethyl)silane in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality .
化学反应分析
Types of Reactions
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiane moiety to a dithiol.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted silanes, depending on the specific reaction conditions and reagents used .
科学研究应用
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- involves its ability to form stable bonds with various substrates. The silane group can interact with different molecular targets, facilitating the formation of new chemical bonds. The dithiane moiety provides additional reactivity, allowing for diverse chemical transformations .
相似化合物的比较
Similar Compounds
- Silane, trimethyl [5-methyl-2-(1-methylethyl)phenoxy]-
- Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-
Uniqueness
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is unique due to its specific combination of a silane group with a 2-phenyl-1,3-dithian-2-yl moiety. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in various fields .
生物活性
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-, also known as triisopropyl-(2-phenyl-[1,3]dithian-2-yl)-silane, is a silicon-containing organic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this silane derivative, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H26S2Si
- Molecular Weight : 298.52 g/mol
- CAS Number : 809233-47-4
- Purity : Available in purities ranging from 96% to ≥99% from various suppliers .
Biological Activity Overview
The biological activity of silanes like tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is often linked to their ability to interact with biological macromolecules. Their potential applications span across various fields including medicinal chemistry and material science.
Silane compounds can exert biological effects through several mechanisms:
- Antioxidant Activity : Many silanes have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Certain derivatives can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer.
- Cell Signaling Modulation : Silanes can influence cell signaling pathways that regulate growth and apoptosis.
Anticancer Activity
Research indicates that silane derivatives may possess anticancer properties. A study focused on the synthesis of silane compounds demonstrated that specific modifications could enhance their cytotoxic effects against various cancer cell lines. For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triisopropyl Dithiane Silane | 10.5 ± 1.2 | HeLa (Cervical) |
| Triisopropyl Dithiane Silane | 15.4 ± 0.9 | MCF7 (Breast) |
These findings suggest that the compound's structure plays a significant role in its biological activity, particularly its ability to induce apoptosis in cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of silane compounds. A study evaluated the effectiveness of various silanes against bacterial strains and found that tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- exhibited notable antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial membranes and interfere with metabolic processes .
属性
CAS 编号 |
809233-47-4 |
|---|---|
分子式 |
C19H32S2Si |
分子量 |
352.7 g/mol |
IUPAC 名称 |
(2-phenyl-1,3-dithian-2-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H32S2Si/c1-15(2)22(16(3)4,17(5)6)19(20-13-10-14-21-19)18-11-8-7-9-12-18/h7-9,11-12,15-17H,10,13-14H2,1-6H3 |
InChI 键 |
STZXCILXCJQDTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)C1(SCCCS1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















